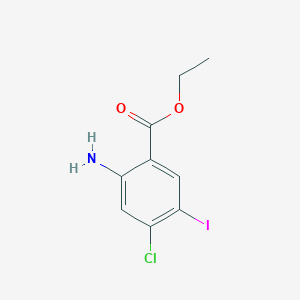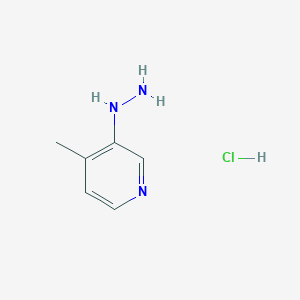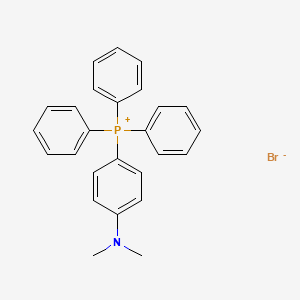![molecular formula C11H8N2O B13147308 [3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
[3,4'-Bipyridine]-2'-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4’-Bipyridine]-2’-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Preparation Methods
The synthesis of [3,4’-Bipyridine]-2’-carbaldehyde typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halide, catalyzed by palladium.
Negishi Coupling: This involves the reaction of an organozinc compound with a halide, also catalyzed by palladium.
Ullmann Coupling: This method involves the coupling of aryl halides using copper as a catalyst.
Wurtz Coupling: This involves the coupling of alkyl halides using sodium metal.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity under milder conditions .
Chemical Reactions Analysis
[3,4’-Bipyridine]-2’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyridine ring.
Condensation: This involves the reaction with aldehydes or ketones to form larger, more complex molecules.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted bipyridine derivatives .
Scientific Research Applications
[3,4’-Bipyridine]-2’-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including as inhibitors of specific enzymes.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-2’-carbaldehyde involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The nitrogen atoms in the pyridine rings play a crucial role in these interactions, facilitating the formation of coordination bonds with metal centers .
Comparison with Similar Compounds
Similar compounds to [3,4’-Bipyridine]-2’-carbaldehyde include:
2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in coordination chemistry.
4,4’-Bipyridine:
3,3’-Bipyridine: Less commonly used but still significant in certain chemical applications.
The uniqueness of [3,4’-Bipyridine]-2’-carbaldehyde lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers .
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-pyridin-3-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-6-9(3-5-13-11)10-2-1-4-12-7-10/h1-8H |
InChI Key |
XWADDDKAYAKHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate](/img/structure/B13147245.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)



![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)

![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)

![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)

